![molecular formula C18H18F2N4O B5771806 7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5771806.png)
7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative and is known for its unique properties that make it useful in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of potential applications in scientific research. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One potential direction is the further study of this compound as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research could also be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multistep process that requires expertise in organic chemistry. The synthesis begins with the reaction of 2,4-difluoro-3-nitropyridine with isobutylamine to form the corresponding amine. The amine is then reacted with 5-phenyl-1H-pyrazole-3-carboxylic acid to form the pyrazole intermediate. The final step involves the reaction of the pyrazole intermediate with 1,3-dimethyl-2-imidazolidinone to give the final product.
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-N-(2-methylpropyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O/c1-11(2)9-21-18(25)13-10-22-24-15(16(19)20)8-14(23-17(13)24)12-6-4-3-5-7-12/h3-8,10-11,16H,9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHRMASDEWRWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine](/img/structure/B5771750.png)
![isopropyl 4-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B5771751.png)
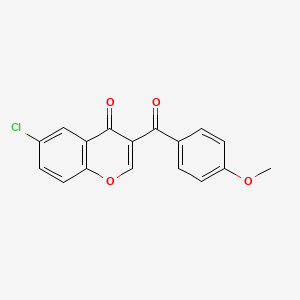
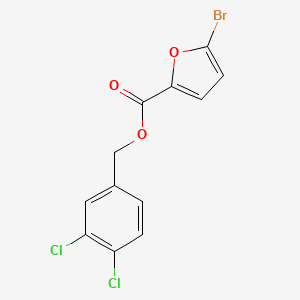
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5771777.png)
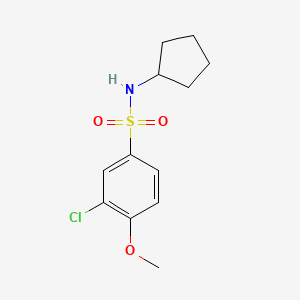
![N-(4-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5771784.png)
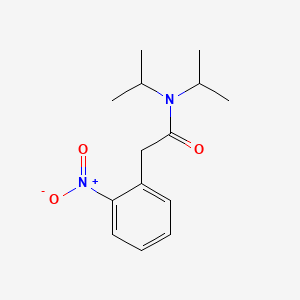
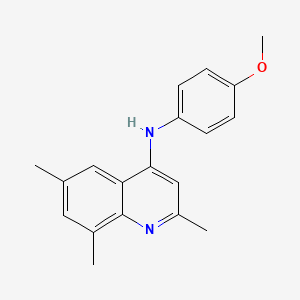
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5771798.png)

![methyl 2-{[(4-morpholinylamino)carbonyl]amino}benzoate](/img/structure/B5771813.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methylphenyl)benzamide](/img/structure/B5771820.png)